tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate
Description
Chemical Structure: The compound, with CAS No. 883546-87-0, is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a benzyloxycarbonyl (Cbz)-protected amino group with a methyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₂₁H₃₁N₃O₄, and molecular weight is 389.49 g/mol .
Applications: This compound is primarily utilized in pharmaceutical synthesis as a key intermediate. The Boc and Cbz groups serve as orthogonal protective strategies for amines, enabling selective deprotection during multi-step syntheses. Its structure is relevant in the development of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)21-12-10-19(4,11-13-21)20-16(22)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJKIRFAVMDZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652108 | |
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-14-7 | |
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The core structure originates from 4-methylpiperidine , which undergoes selective Boc protection at the nitrogen atom. This step employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as sodium hydroxide or triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding tert-butyl 4-methylpiperidine-1-carboxylate as an intermediate.
Subsequent functionalization at the 4-position requires activation of the methyl group. Bromination using N-bromosuccinimide (NBS) under radical conditions generates tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate , which serves as a precursor for introducing the Cbz-amine group.
Detailed Preparation Methods
Introduction of the Benzyloxycarbonyl (Cbz) Group
The brominated intermediate undergoes nucleophilic displacement with benzyl carbamate in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile). This step is catalyzed by a base such as potassium carbonate, facilitating the formation of the Cbz-protected amine. The reaction mechanism involves an SN2 pathway, where the bromide leaving group is replaced by the carbamate nitrogen.
Example Protocol:
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Dissolve tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (1.0 equiv) and benzyl carbamate (1.2 equiv) in anhydrous DMF.
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Add K₂CO₃ (2.0 equiv) and heat to 60°C for 12–16 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
Alternative Route: Direct Amination Followed by Protection
An alternative approach involves direct amination of 4-methylpiperidine with benzyl chloroformate (Cbz-Cl) prior to Boc protection. This method reduces the number of steps but risks over-alkylation at the nitrogen.
Reaction Conditions:
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4-Methylpiperidine (1.0 equiv) is treated with Cbz-Cl (1.1 equiv) in dichloromethane at 0°C.
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Triethylamine (1.5 equiv) is added dropwise to scavenge HCl.
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After stirring for 2 hours, the Boc group is introduced using Boc anhydride under similar conditions.
Yield: 50–60% (lower due to competing side reactions).
Optimization and Challenges
Regiochemical Control
The steric bulk of the tert-butyl group complicates functionalization at the 4-position. Employing bulky bases (e.g., DBU) or low-temperature conditions (−20°C) minimizes undesired alkylation at adjacent positions.
Purification and Characterization
Crude products often require chromatography to separate regioisomers. Key characterization data include:
| Analytical Data | Values |
|---|---|
| 1H NMR (CDCl₃, 400 MHz) | δ 1.44 (s, 9H, Boc), 4.12 (s, 2H, CH₂Cbz) |
| 13C NMR (CDCl₃, 100 MHz) | δ 155.2 (C=O, Boc), 156.8 (C=O, Cbz) |
| HRMS (ESI+) | m/z 349.210 [M+H]+ |
Industrial Applications and Scalability
The compound’s primary application lies in synthesizing beta-lactamase inhibitors , such as avibactam derivatives. Scalable routes prioritize cost-effective reagents like aqueous sodium bicarbonate for Cbz protection and recyclable solvents (e.g., 2-MeTHF) to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and oxidizing agents for oxidation reactions . The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine, while oxidation reactions can produce various oxidized derivatives.
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that derivatives of this compound may exhibit potential as neuroprotective agents. For instance, compounds with similar structural motifs have been shown to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms . The presence of the piperidine moiety enhances binding affinity to target enzymes, suggesting that tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate could be further explored for its neuroprotective properties.
Enzyme Inhibition
The compound has been studied for its ability to inhibit arginase, an enzyme involved in the urea cycle and implicated in various diseases including cancer and cardiovascular disorders. Inhibitors of arginase can potentially enhance nitric oxide production, providing therapeutic benefits in conditions such as hypertension and erectile dysfunction .
Synthesis and Derivatives
Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological properties. For example, modifications to the benzyloxy group have been explored to improve solubility and bioavailability, which are critical factors in drug design .
Case Study 1: Neuroprotective Effects
A study published in Molecules evaluated the neuroprotective effects of a related compound that shares structural similarities with this compound. The results showed significant inhibition of oxidative stress markers in neuronal cells treated with the compound, suggesting its potential use in neurodegenerative disease therapies .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of piperidine derivatives, including those related to this compound. The study found that these compounds inhibited tumor cell proliferation in vitro by inducing apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and their implications:
Biological Activity
Introduction
Tert-butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate (CAS No. 236406-14-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tert-butyl group and a benzyloxycarbonyl amino moiety, which contribute to its unique properties and biological interactions.
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- Density : 1.14 g/cm³
- Boiling Point : 472.8 °C
- LogP : 3.84 (indicative of moderate lipophilicity)
The biological activity of this compound is primarily related to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.
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Anticancer Activity :
- Recent studies have indicated that piperidine derivatives, including this compound, exhibit cytotoxic properties against cancer cell lines. For instance, compounds derived from similar structures have shown enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
- The mechanism involves the activation of specific pathways that lead to increased cell death in cancerous cells, suggesting potential applications in cancer therapy.
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Cholinesterase Inhibition :
- This compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play significant roles in neurotransmission and neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
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Multi-targeted Approaches :
- The compound has been explored in multi-targeted therapeutic strategies, addressing not only cholinergic dysfunction but also targeting amyloid beta aggregation and tau protein phosphorylation, which are hallmarks of Alzheimer's pathology . This broad-spectrum activity may improve therapeutic outcomes by addressing multiple facets of the disease.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | MDPI |
| Cholinesterase Inhibition | AChE and BuChE | MDPI |
| Neuroprotective | Multi-target approach | MDPI |
Detailed Research Findings
- Anticancer Efficacy :
-
Cognitive Enhancement :
- Research on similar compounds has shown that structural modifications can lead to improved brain exposure and selective inhibition of cholinesterases, making them promising candidates for Alzheimer's treatment . The introduction of a piperidine moiety significantly enhances the pharmacological profile.
- Biocidal Properties :
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 20°C, 2 hours | |
| Solvent | DMF or ionic liquids | |
| Purification | Silica gel chromatography |
How can discrepancies in reported physicochemical properties of this compound be resolved?
Level: Advanced
Methodological Answer:
Discrepancies in properties like solubility, logP, or stability often arise from differences in experimental setups. To resolve these:
- Validation Techniques: Use standardized methods (e.g., HPLC for purity >97%, NMR for structural confirmation) .
- Cross-Referencing: Compare data with PubChem entries (e.g., CID 10562199) or crystallographic studies (e.g., X-ray diffraction) .
- Environmental Controls: Ensure measurements account for humidity and temperature, as hygroscopicity may affect solubility .
Key Contradictions Noted:
- Stability: Some sources report stability under standard storage , while others note incompatibility with strong oxidizers . Always verify with safety data sheets (SDS) .
What are the recommended techniques for characterizing purity and structural integrity?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm piperidine ring conformation and protecting group integration via <sup>1</sup>H/<sup>13</sup>C NMR .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>97%) using C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS): Validate molecular weight (e.g., 243.16 g/mol for related analogs) .
Critical Parameters:
- For Boc/Cbz-protected analogs, ensure absence of deprotection peaks in NMR .
How can the compound's stability and reactivity with common reagents be assessed?
Level: Advanced
Methodological Answer:
- Storage Stability: Store at 2–8°C in inert atmospheres; degradation occurs above 25°C or in humid conditions .
- Reactivity Screening: Test compatibility with oxidizing agents (e.g., peroxides) and acids/bases. Incompatibility with strong oxidizers is documented .
- Accelerated Stability Studies: Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (40°C/75% RH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
